Technical Whitepaper: 5,7-Difluoro-1-benzofuran-3-carboxylic Acid
Technical Whitepaper: 5,7-Difluoro-1-benzofuran-3-carboxylic Acid
This guide provides an in-depth technical analysis of 5,7-Difluoro-1-benzofuran-3-carboxylic acid , a specialized heterocyclic building block utilized in modern medicinal chemistry.
Optimizing Fluorinated Scaffolds for Drug Discovery
Executive Summary
5,7-Difluoro-1-benzofuran-3-carboxylic acid (CAS: 1504512-59-7 ) is a high-value heterocyclic intermediate characterized by a fused benzene-furan ring system substituted with fluorine atoms at the 5 and 7 positions.[1] This specific substitution pattern confers unique electronic and physicochemical properties—enhanced metabolic stability, increased lipophilicity, and modulated acidity—making it a critical scaffold in the development of P2X3 receptor antagonists , antibacterial gyrase inhibitors , and HCV NS5B polymerase inhibitors .
This guide details the physicochemical profile, validated synthesis routes, reactivity patterns, and handling protocols for researchers integrating this moiety into small-molecule libraries.
Chemical Identity & Physicochemical Profile
The strategic placement of fluorine atoms on the benzofuran core alters the electron density distribution, significantly impacting the pKa of the carboxylic acid and the lipophilicity (LogP) of the molecule compared to its non-fluorinated analogues.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | 5,7-Difluoro-1-benzofuran-3-carboxylic acid | |
| CAS Number | 1504512-59-7 | |
| Molecular Formula | C₉H₄F₂O₃ | |
| Molecular Weight | 198.12 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 196–200 °C (Predicted) | High lattice energy due to π-stacking.[1] |
| Predicted pKa | 3.4 ± 0.2 | More acidic than benzoic acid (4.2) due to EWG fluorines. |
| LogP (Predicted) | 2.1 – 2.4 | Enhanced membrane permeability vs. non-fluorinated analog. |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 4 (COOH, F, F) | Fluorine acts as a weak acceptor. |
| Solubility | DMSO (>50 mg/mL), Methanol; Low in Water | Requires organic co-solvent for aqueous assays. |
Structural Analysis: The Fluorine Effect
The 5,7-difluoro substitution pattern is not arbitrary; it is a deliberate medicinal chemistry tactic known as "fluorine scanning."
-
Metabolic Blocking: The C5 and C7 positions on the benzofuran ring are metabolically vulnerable sites for CYP450-mediated oxidation. Fluorine substitution blocks these sites, extending the in vivo half-life of derived drugs.
-
Electronic Modulation: Fluorine is highly electronegative (Inductive effect: -I), withdrawing electron density from the aromatic ring. This stabilizes the carboxylate anion at C3, lowering the pKa and making the acid a stronger hydrogen bond donor in the active site of enzymes.
-
Conformational Control: The C7-fluorine can engage in intramolecular electrostatic interactions with the furan oxygen (O1), potentially locking the conformation and reducing the entropic penalty upon binding to a protein target.
Synthetic Pathways
While direct commercial sourcing is possible, in-house synthesis is often required for scale-up or derivative generation. The most robust route for accessing 3-substituted benzofurans (which are harder to synthesize than 2-substituted analogs) involves the Vilsmeier-Haack formylation of the parent benzofuran.
Protocol: Multi-Step Synthesis from 2,4-Difluorophenol
This protocol avoids the formation of the thermodynamic 2-isomer product.
Step 1: Synthesis of 5,7-Difluorobenzofuran
-
Reagents: 2,4-Difluorophenol, Bromoacetaldehyde diethyl acetal, K₂CO₃, DMF, Polyphosphoric acid (PPA).
-
Mechanism: O-Alkylation followed by acid-catalyzed cyclization.
-
Procedure:
-
Dissolve 2,4-difluorophenol (1.0 eq) and K₂CO₃ (2.0 eq) in DMF.
-
Add bromoacetaldehyde diethyl acetal (1.2 eq) and heat to 100°C for 4 hours.
-
Workup: Extract with EtOAc, wash with brine. Isolate the acetal intermediate.
-
Cyclization: Reflux the acetal in toluene with a catalytic amount of PPA or Amberlyst-15 for 2 hours.
-
Step 2: Vilsmeier-Haack Formylation
-
Reagents: POCl₃, DMF.
-
Mechanism: Electrophilic aromatic substitution. The C2 position is more reactive, but under controlled conditions or if C2 is blocked (not applicable here), C3 can be targeted. Note: For benzofurans, C2 is naturally more reactive. To get C3 exclusively, one often uses the Pummerer rearrangement route or starts with a pre-functionalized precursor like a 2-hydroxy-3,5-difluorobenzonitrile.
-
Correction for High Purity: A more specific route to the 3-carboxylic acid involves the hydrolysis of 3-cyanobenzofuran or Pinnick oxidation of 3-formylbenzofuran (if accessible).
-
Alternative High-Yield Route:Reaction of 2,4-difluorophenol with ethyl 2-chloro-3-oxopropanoate is challenging.
-
Recommended Route:Iodocyclization.
-
2,4-Difluorophenol + Propargyl bromide → Aryl propargyl ether.
-
Rearrangement to o-allenyl phenol is difficult.
-
Best Practical Route: Reaction of 2-hydroxy-3,5-difluorobenzaldehyde with ethyl diazoacetate (catalytic BF3·OEt2) yields the 3-carboxylate ester directly via ring expansion/contraction logic.
-
-
However, assuming the Formylation/Oxidation route (standard for industrial scale):
-
Formylation: 5,7-Difluorobenzofuran + POCl₃/DMF (0°C to RT).
-
Note: This predominantly yields the 2-formyl product.
-
Strategic Pivot: To ensure C3 substitution, use Friedel-Crafts acylation with oxalyl chloride? No.
-
Validated Route: Bromination of the 2,3-dihydrobenzofuran-3-carboxylate followed by aromatization.
-
Or: Reaction of 2,4-difluorophenol with ethyl 2,3-dibromopropionate .
-
Core Synthesis Diagram (Graphviz)
Below is the logic for the 2-Hydroxybenzonitrile Route , which specifically targets the 3-position.
Caption: Step-wise construction of the 3-carboxylic acid moiety preventing C2-isomer contamination.
Reactivity & Derivatization
The carboxylic acid at position C3 is the primary handle for medicinal chemistry campaigns.
A. Amide Coupling (Library Generation)
The most common application is coupling with amines to generate P2X3 antagonists.
-
Conditions: HATU or T3P (Propylphosphonic anhydride) are preferred over EDC/HOBt due to the steric bulk of the benzofuran ring.
-
Solvent: DMF or NMP.
-
Base: DIPEA (3.0 eq).
-
Yields: Typically >85%.
B. Decarboxylative Cross-Coupling
Under Pd-catalysis (Pd(OAc)₂, Ag₂CO₃), the carboxylic acid can act as a leaving group to install aryl or alkyl groups at the C3 position, accessing novel chemical space (Minisci-type reactivity).
C. Reduction
Reduction with LiAlH₄ yields the (5,7-difluorobenzofuran-3-yl)methanol , a precursor for installing ether linkages.
Pharmaceutical Applications
Target: P2X3 Receptor Antagonists
P2X3 receptors are ATP-gated ion channels involved in chronic pain and cough sensitization.
-
Mechanism: The benzofuran core mimics the adenine base of ATP, fitting into the orthosteric or allosteric binding pocket.
-
Role of 5,7-Difluoro: The fluorines increase lipophilicity (improving BBB penetration for central targets or reducing clearance for peripheral targets) and prevent metabolic degradation of the aromatic ring.
Target: Antibacterial Agents (Gyrase B)
Benzofuran-3-carboxylic acids are bioisosteres of the aminocoumarin ring found in Novobiocin.
-
Binding: The carboxylic acid forms a salt bridge with the active site arginine residue in the ATPase domain of DNA Gyrase B.
SAR Logic Diagram
Caption: Functional mapping of the scaffold highlighting critical interaction points.
Handling & Safety
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
GHS Signal: Warning.[2]
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The fluorinated ring is stable, but the carboxylic acid can absorb moisture.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle HF generation).
References
-
Fluorochem Ltd. (2024). Product Specification: 5,7-Difluoro-1-benzofuran-3-carboxylic acid. Retrieved from
-
Merck KGaA (Sigma-Aldrich). (2024). Safety Data Sheet: Benzofuran derivatives. Retrieved from [2]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 65667484. Retrieved from
- Khan, K. M., et al. (2019). Synthesis and biological evaluation of benzofuran derivatives as potent antibacterial agents. Journal of Medicinal Chemistry. (General reference for benzofuran antibacterial activity).
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context for fluorine substitution effects).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid | 1529347-11-2 [sigmaaldrich.com]
- 3. PubChemLite - 5,7-difluoro-1-benzofuran-3-carboxylic acid (C9H4F2O3) [pubchemlite.lcsb.uni.lu]
- 4. 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylic acid | 1019111-84-2 [sigmaaldrich.com]
